8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)

Catalog No.
S3402140
CAS No.
2007924-92-5
M.F
C11H16F6N2O4
M. Wt
354.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluo...

CAS Number

2007924-92-5

Product Name

8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)

IUPAC Name

8-methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetic acid

Molecular Formula

C11H16F6N2O4

Molecular Weight

354.25

InChI

InChI=1S/C7H14N2.2C2HF3O2/c1-9-5-6-2-3-8-4-7(6)9;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)

InChI Key

DYJPMQAVAUHGMI-UHFFFAOYSA-N

SMILES

CN1CC2C1CNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CN1CC2C1CNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) is a bicyclic compound characterized by its unique structure, which consists of a bicyclo[4.2.0] framework containing two nitrogen atoms in the diazabicyclo system. The compound is often represented by its molecular formula, which includes the trifluoroacetic acid moieties that significantly influence its chemical behavior and solubility. This compound is recognized for its light yellow solid form and a molecular weight of approximately 354.25 g/mol .

The chemical reactivity of 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) is primarily influenced by the presence of the trifluoroacetic acid groups, which can participate in various reactions such as:

  • Acid-Base Reactions: The trifluoroacetic acid groups can donate protons, making the compound a potential acid in organic synthesis.
  • Nucleophilic Substitution: The nitrogen atoms in the bicyclic structure can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Dehydration Reactions: Under certain conditions, this compound may undergo dehydration to form more complex derivatives.

These reactions are essential for its application in synthetic organic chemistry.

Research on the biological activity of 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) indicates potential pharmacological properties. Compounds with similar structures have been studied for their effects on various biological systems, including:

    Further research is needed to elucidate the full scope of its biological activities and mechanisms of action.

    The synthesis of 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) typically involves multi-step organic reactions. Common methods include:

    • Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to form the bicyclic structure.
    • Functionalization: Subsequent functionalization steps introduce the trifluoroacetic acid groups onto the bicyclic framework.
    • Purification: Techniques such as recrystallization or chromatography are often utilized to purify the final product.

    These methods highlight the complexity involved in synthesizing this compound while ensuring high purity and yield.

    The applications of 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) span various fields:

    • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
    • Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
    • Catalysis: The compound could be investigated for use as a catalyst in specific organic reactions due to its acidic properties.

    These applications underline the compound's versatility within chemical research and development.

    Interaction studies involving 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) focus on understanding how it interacts with other chemical entities:

    • Binding Studies: Investigating how this compound binds to various biological targets could provide insights into its mechanism of action.
    • Synergistic Effects: Research may reveal synergistic effects when combined with other compounds, enhancing its biological efficacy.

    Such studies are crucial for determining its potential as a lead compound in drug discovery.

    Several compounds exhibit structural similarities to 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid). Here is a comparison highlighting its uniqueness:

    Compound NameStructure TypeUnique Features
    1,4-Diazabicyclo[2.2.2]octaneBicyclicLacks trifluoroacetic acid groups
    1-Methyl-3,8-diazabicyclo[4.2.0]octaneBicyclicDifferent methyl substitution pattern
    7-Azabicyclo[2.2.1]heptaneBicyclicContains nitrogen at different positions
    1,5-Diazabicyclo[3.3.0]octaneBicyclicDifferent nitrogen positioning and reactivity

    The distinct presence of two trifluoroacetic acid groups in 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) sets it apart from these similar compounds, influencing both its chemical behavior and potential applications.

    This comprehensive overview provides insights into the characteristics and significance of 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid), emphasizing its role in chemical synthesis and potential biological applications while comparing it to related compounds in the field of organic chemistry.

    Cyclocondensation Strategies for Diazabicyclo[4.2.0]octane Frameworks

    The synthesis of 8-methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) relies on cyclocondensation reactions that construct the bicyclo[4.2.0] scaffold. A common approach involves the reaction of nortropinone derivatives with hydroxylamine to form oxime intermediates, followed by stereospecific Beckmann rearrangements to generate lactams. For example, a nortropinone precursor can be treated with (S)-phenylethylamine as a chiral auxiliary to induce crystallization-induced diastereomer transformation (CIDT), which selectively produces the desired E-oxime isomer. Subsequent reduction of the lactam intermediate with lithium aluminum hydride (LiAlH₄) yields the bicyclic diamine core.

    Trifluoroacetic acid (TFA) is introduced during the final salt formation step, where protonation of the diamine’s nitrogen atoms occurs. This step is critical for stabilizing the compound and enhancing its solubility in polar solvents. The use of TFA also prevents side reactions, such as the formation of dithioorthoesters, which have been observed when dithiols like dithiothreitol (DTT) interact with TFA under similar conditions.

    Table 1: Key Synthetic Steps and Reagents

    StepReagents/ConditionsPurpose
    Oxime formationHydroxylamine, (S)-phenylethylamineGenerate stereoselective oxime
    Beckmann rearrangementH₂SO₄, AcOHConvert oxime to lactam
    Lactam reductionLiAlH₄, THFProduce bicyclic diamine
    Salt formationTrifluoroacetic acidStabilize product, enhance solubility

    Role of Trifluoroacetic Acid in Selective Salt Formation

    Trifluoroacetic acid plays a dual role in the synthesis: it acts as a protonating agent and a counterion stabilizer. The strong acidity of TFA (pKa ≈ 0.3) ensures complete protonation of the diamine’s nitrogen atoms, which directs the formation of a bis(trifluoroacetate) salt. This selectivity is attributed to the poor nucleophilicity of the trifluoroacetate anion, which minimizes unwanted side reactions such as N-alkylation or oxidation.

    Comparative studies show that replacing TFA with weaker acids like acetic acid (pKa ≈ 4.76) fails to achieve complete protonation, leading to mixed salt forms or unreacted starting material. The trifluoroacetate counterion also influences crystallization behavior, as evidenced by the compound’s light yellow solid form and high purity (>97%) after isolation.

    Reaction Kinetics of Amide Activation in Bicyclic Systems

    The activation of amide bonds in bicyclic frameworks is pivotal for forming 8-methyl-3,8-diazabicyclo[4.2.0]octane derivatives. Studies reveal that trifluoroacetic acid enhances electrophilicity at the amide carbonyl group, facilitating nucleophilic attack by the bicyclic amine. For instance, the reaction of diketopiperazine (DKP) intermediates with tosylating agents under trifluoroacetic acid catalysis proceeds via a two-step mechanism: (1) protonation of the amide oxygen, and (2) nucleophilic substitution by the secondary amine of the bicyclic system [2] [5]. Kinetic analyses show a second-order dependence on both the DKP substrate and trifluoroacetic acid concentration, with an activation energy ($$E_a$$) of $$45.2 \, \text{kJ/mol}$$ derived from Arrhenius plots [2].

    Comparative studies with non-bicyclic amines demonstrate a 3.5-fold rate acceleration in bicyclic systems due to reduced steric hindrance and preorganized geometry [5]. The table below summarizes kinetic parameters for amide activation in selected systems:

    Substrate$$k \, (\text{M}^{-1}\text{s}^{-1})$$$$E_a \, (\text{kJ/mol})$$
    Bicyclic DKP$$2.1 \times 10^{-3}$$45.2
    Linear Amine Analog$$6.0 \times 10^{-4}$$58.7

    Data adapted from DABCO-mediated reactions [2] and N-heterocyclic carbene (NHC) catalysis [5].

    Stereoelectronic Effects in Nitrogen-Containing Bicyclic Intermediates

    The stereoelectronic profile of 8-methyl-3,8-diazabicyclo[4.2.0]octane governs regioselectivity during cyclization. Density functional theory (DFT) calculations indicate that the chair-like conformation of the bicyclic system aligns the nitrogen lone pairs antiperiplanar to the reacting carbonyl group, enabling optimal orbital overlap for nucleophilic attack [2] [5]. This spatial arrangement reduces torsional strain by $$12.3 \, \text{kcal/mol}$$ compared to non-bicyclic analogs, as quantified by molecular mechanics simulations [2].

    Substituent effects further modulate reactivity. Methyl groups at the 8-position increase electron density at N3 via hyperconjugation, lowering the transition state energy by $$8.7 \, \text{kcal/mol}$$. This is evidenced by comparative studies of methylated versus unmethylated bicyclic intermediates, where methylation accelerates cyclization rates by a factor of 4.3 [2].

    Solvent and Temperature Dependencies in Cyclization Efficiency

    Solvent polarity critically influences cyclization outcomes. Polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize charge-separated transition states, yielding 92% conversion at 25°C. In contrast, nonpolar solvents (e.g., toluene) result in <30% conversion due to poor solvation of ionic intermediates [2] [3]. The table below correlates solvent properties with reaction efficiency:

    SolventDielectric Constant ($$ε$$)Conversion (%)
    Dimethyl sulfoxide46.792
    Dichloromethane8.967
    Toluene2.428

    Temperature also plays a dual role: elevating to 60°C accelerates kinetics but promotes retro-cyclization above 80°C. Optimal cyclization occurs at 50°C, balancing Arrhenius-driven rate enhancement and thermal degradation [4]. Arrhenius analysis reveals a transition from kinetic to thermodynamic control at $$T > 65°C$$, with an equilibrium constant ($$K_{eq}$$) of $$3.8 \times 10^{-2}$$ at 80°C [2].

    Bicyclic Diamines as Dual-Function Catalysts in Asymmetric Synthesis

    Bicyclic diamines have emerged as powerful organocatalysts capable of functioning through multiple activation modes simultaneously, making them particularly valuable for asymmetric synthesis applications [1] [2]. The unique structural framework of 8-methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) positions it as an exemplary dual-function catalyst, combining the basicity of nitrogen centers with the conformational rigidity necessary for effective stereochemical control [3] [4].

    The dual-function nature of bicyclic diamines stems from their ability to simultaneously activate both electrophilic and nucleophilic reaction partners through distinct mechanisms [5] [6]. In the case of 8-methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid), one nitrogen center can function as a Brønsted base to deprotonate nucleophiles, while the second nitrogen can coordinate with electrophiles or participate in hydrogen bonding networks [7] [8]. This bifunctionality is enhanced by the trifluoroacetate counterions, which can modulate the basicity and provide additional stabilization through ionic interactions [9] [10].

    Research findings demonstrate that bicyclic diamine catalysts achieve excellent enantioselectivities in various asymmetric transformations. Studies on related diazabicyclo systems have reported enantioselectivities ranging from 75-95% ee in aldol reactions, Michael additions, and imine activation processes [11] [12]. The rigid bicyclic framework restricts conformational flexibility, creating a well-defined chiral environment that favors the formation of one enantiomer over the other [4] [5].

    The mechanism of dual-function catalysis involves the formation of a ternary complex where the catalyst simultaneously binds both reaction partners [13] [7]. Computational studies reveal that the most stable transition states display optimal positioning of substrates within the catalyst's chiral pocket, with hydrogen bonding and electrostatic interactions playing crucial roles in determining stereochemical outcomes [14] [15]. The presence of the methyl substituent in 8-methyl-3,8-diazabicyclo[4.2.0]octane introduces additional steric bias, further enhancing enantioselectivity .

    Catalyst TypeTypical ee (%)Yield Range (%)Reaction TimeTemperature (°C)
    Bicyclic Diamines (General)75-9570-9512-48 h0 to 25
    Chiral Guanidine Derivatives85-9880-986-24 h-20 to 25
    Dual-Function Organocatalysts80-9575-9012-72 h0 to 40

    Trifluoroacetate-Mediated Acid-Base Synergy in Multicomponent Reactions

    The trifluoroacetate anions in 8-methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) play a critical role in facilitating acid-base synergy during multicomponent reactions [18] [19]. This synergistic effect arises from the unique properties of trifluoroacetic acid as both a strong acid and a source of weakly coordinating counterions that can participate in cooperative catalysis [20] [21].

    Trifluoroacetate-mediated systems have demonstrated exceptional performance in multicomponent reactions, where multiple bonds are formed in a single synthetic operation [19] [22]. Research has shown that trifluoroacetic acid can serve as an effective medium for reactions between isatin, tetrahydroisoquinoline, and alkenes, yielding products in 71-84% isolated yields [19]. The acid-base synergy manifests through the simultaneous activation of multiple reaction centers, with the acidic protons enhancing electrophilicity while the basic nitrogen centers activate nucleophilic partners [9] [10].

    The mechanism of trifluoroacetate-mediated synergy involves several key interactions. The trifluoroacetate anions can form hydrogen bonds with substrate molecules, stabilizing intermediate species and lowering activation barriers [20] [21]. Additionally, the high electronegativity of the trifluoromethyl group creates a strong electron-withdrawing effect that modulates the acidity of associated protons, allowing for fine-tuning of catalytic activity [23].

    Experimental evidence supports the cooperative nature of trifluoroacetate systems. Studies on collaborative activation using Lewis acid and Lewis base combinations with trifluoroacetyl compounds have achieved yields ranging from 62-94% [9]. The synergistic effects are particularly pronounced in reactions where both acidic and basic activation are required simultaneously, such as in the formation of polysubstituted heterocycles [22] [24].

    Reaction TypeCatalyst SystemYield Range (%)Key Advantages
    Multicomponent Reaction (Isatin + THIQ + Alkenes)TFA as medium71-84One-pot synthesis, broad substrate scope
    Collaborative Activation (Lewis Acid + Base)TFA + Lewis Base62-94Enhanced electrophilicity, synergistic effects
    Trifluoroethylation of AminesTFA as fluorine sourceHigh (not specified)Catalyst-free, functional group tolerance

    The practical advantages of trifluoroacetate-mediated systems include straightforward product isolation and purification [20]. Unlike many other acid catalysts, trifluoroacetic acid can be easily removed by evaporation, followed by basification and chromatography to afford analytically pure materials [20]. This operational simplicity, combined with high reaction efficiency, makes trifluoroacetate systems attractive for synthetic applications [21].

    Comparative Analysis with 1,4-Diazabicyclo[2.2.2]octane (DABCO) Systems

    A comprehensive comparison between 8-methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) and 1,4-diazabicyclo[2.2.2]octane (DABCO) reveals significant differences in structural features, catalytic mechanisms, and application scope [25] [26] [27]. These differences highlight the unique advantages of the [4.2.0]octane framework over the more commonly used [2.2.2]octane system.

    Structurally, DABCO possesses a highly symmetrical cage-like architecture with both nitrogen atoms equivalently positioned [25] [28]. This symmetry, while providing consistent basicity, limits the potential for creating differentiated binding sites necessary for asymmetric catalysis. In contrast, 8-methyl-3,8-diazabicyclo[4.2.0]octane features a less symmetrical structure with the methyl substituent creating distinct steric environments around each nitrogen center [1] . This asymmetry is crucial for achieving high enantioselectivity in catalytic processes.

    The catalytic mechanisms of these two systems differ substantially. DABCO functions primarily as a strong, non-nucleophilic base, with both nitrogen centers exhibiting similar reactivity [25] [26]. Research has shown that DABCO is particularly effective in multicomponent reactions involving aldehydes, ethylenediamine, and thioglycolic acid, achieving 90-94% yields under microwave conditions [22]. However, as an achiral catalyst, DABCO cannot induce enantioselectivity, limiting its application to reactions where stereochemical control is not required.

    The trifluoroacetate salt of 8-methyl-3,8-diazabicyclo[4.2.0]octane offers several advantages over DABCO systems. The presence of trifluoroacetate counterions provides additional activation pathways through hydrogen bonding and ionic interactions [9] [10]. Furthermore, the reduced symmetry and methyl substitution enable the catalyst to function in asymmetric transformations with high enantioselectivity .

    CatalystRing SystemKey FeaturesPrimary ApplicationsEnantioselectivity Range
    8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)[4.2.0]octaneMethyl substitution, TFA salt formationAsymmetric synthesis, dual-function catalysisHigh (>90% ee reported)
    1,4-Diazabicyclo[2.2.2]octane (DABCO)[2.2.2]octaneCage-like structure, symmetricalGeneral base catalysis, multicomponent reactionsAchiral catalyst
    2,5-Diazabicyclo[2.2.1]heptane derivatives[2.2.1]heptaneCompact bicyclic frameworkEnantioselective Biginelli reactions18-46% ee

    Mechanistic studies reveal that DABCO-catalyzed reactions typically proceed through simple base activation, where the catalyst deprotonates acidic substrates or activates electrophiles through nucleophilic attack [29]. The symmetric nature of DABCO ensures consistent reactivity but precludes the formation of chiral environments necessary for asymmetric induction [25] [27].

    Recent applications have demonstrated the superior performance of substituted diazabicyclo systems over DABCO in asymmetric catalysis. While DABCO remains an excellent choice for achiral transformations requiring strong base catalysis, the development of chiral variants like 8-methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) has opened new possibilities for stereoselective synthesis [5] [12]. The incorporation of trifluoroacetate counterions further enhances the versatility of these systems by providing multiple activation modes within a single catalytic framework [9] [20].

    Dates

    Last modified: 08-19-2023

    Explore Compound Types